3-Anilinoacrolein anil
CAS No.: 4485-89-6
Cat. No.: VC3721324
Molecular Formula: C15H14N2
Molecular Weight: 222.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 4485-89-6 |
---|---|
Molecular Formula | C15H14N2 |
Molecular Weight | 222.28 g/mol |
IUPAC Name | N-(3-phenyliminoprop-1-enyl)aniline |
Standard InChI | InChI=1S/C15H14N2/c1-3-8-14(9-4-1)16-12-7-13-17-15-10-5-2-6-11-15/h1-13,16H |
Standard InChI Key | ZFYNTCNECVPHDZ-UHFFFAOYSA-N |
Isomeric SMILES | C1=CC=C(C=C1)N/C=C/C=NC2=CC=CC=C2 |
SMILES | C1=CC=C(C=C1)NC=CC=NC2=CC=CC=C2 |
Canonical SMILES | C1=CC=C(C=C1)NC=CC=NC2=CC=CC=C2 |
Introduction
Chemical Structure and Identification
Understanding the chemical structure of 3-anilinoacrolein anil is essential for appreciating its properties and potential applications. The molecular arrangement features a unique configuration that contributes to its chemical behavior.
Molecular Structure
3-Anilinoacrolein anil has a molecular formula of C15H14N2 and a molecular weight of 222.29 g/mol . The structure consists of two phenyl rings connected via a conjugated system containing two nitrogen atoms. This conjugated system contributes to the compound's stability and distinctive yellow color . The structural configuration includes a double bond system that can exhibit stereoisomerism, although the specific stereochemistry may vary in different preparations .
Nomenclature and Identifiers
The compound is known by several names in chemical literature, reflecting different naming conventions and historical usage. Table 1 presents the various identifiers and synonyms associated with 3-anilinoacrolein anil.
Table 1: Chemical Identifiers for 3-Anilinoacrolein Anil
Identifier Type | Value |
---|---|
CAS Number | 4485-89-6 |
Molecular Formula | C15H14N2 |
IUPAC Name | N-[(E)-3-phenyliminoprop-1-enyl]aniline |
Common Synonyms | Malondianil, 3-Phenylamino-2-propenal N-phenylimine, N-(3-(PHENYLIMINO)PROPENYL)ANILINE |
InChI | InChI=1S/C15H14N2/c1-3-8-14(9-4-1)16-12-7-13-17-15-10-5-2-6-11-15/h1-13,16H |
InChIKey | ZFYNTCNECVPHDZ-UHFFFAOYSA-N |
The compound's structure can be identified through its unique InChI (International Chemical Identifier) and InChIKey, which provide standardized representations of its chemical structure . These identifiers are particularly useful for database searches and unambiguous identification in scientific literature.
Physical and Chemical Properties
The physical and chemical properties of 3-anilinoacrolein anil are important for understanding its behavior in various conditions and its potential applications.
Physical Properties
3-Anilinoacrolein anil appears as a yellow crystalline powder at room temperature . Its physical properties, determined through experimental measurements and computational methods, are summarized in Table 2.
Table 2: Physical Properties of 3-Anilinoacrolein Anil
The relatively high LogP value (4.08770) indicates that the compound is significantly more soluble in lipophilic solvents than in water, suggesting limited water solubility . This property has implications for its handling and potential applications, particularly in organic synthesis and materials science.
Chemical Properties
The chemical properties of 3-anilinoacrolein anil are largely determined by its molecular structure, particularly the presence of two nitrogen atoms and the conjugated system. These features contribute to its reactivity patterns and potential uses in organic synthesis.
The compound contains secondary amine functionality (NH group) and imine functionality (C=N), which can participate in various chemical reactions . The conjugated system, consisting of alternating double and single bonds, provides sites for potential reactions, including nucleophilic and electrophilic additions . These structural features make 3-anilinoacrolein anil potentially valuable as an intermediate in the synthesis of more complex organic compounds.
Classification Parameter | Value |
---|---|
GHS Symbol | GHS07 |
Signal Word | Warning |
Hazard Classification | Irritant (Xi) |
Hazard Statements | H302 (Harmful if swallowed) |
H315 (Causes skin irritation) | |
H319 (Causes serious eye irritation) | |
H335 (May cause respiratory irritation) | |
Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) |
P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) | |
Safety Statements | 22-24/25 |
Manufacturer | Product Number | Product Description | Packaging | Price (USD) | Updated |
---|---|---|---|---|---|
Sigma-Aldrich | S878146 | N-(3-(PHENYLIMINO)PROPENYL)ANILINE Aldrich | 50mg | $29.80 | 2024-03-01 |
Biosynth Carbosynth | FA157371 | N-(3-Anilino-2-propenylidene)aniline | 250mg | $65.00 | 2021-12-16 |
Biosynth Carbosynth | FA157371 | N-(3-Anilino-2-propenylidene)aniline | 500mg | $100.00 | 2021-12-16 |
Biosynth Carbosynth | FA157371 | N-(3-Anilino-2-propenylidene)aniline | 1g | $160.00 | 2021-12-16 |
AK Scientific | 9517BA | 3-Anilinoacroleinanil | 500mg | $185.00 | 2021-12-16 |
The pricing information suggests that the compound is primarily produced for research purposes rather than bulk industrial applications, with costs ranging from approximately $30 for a small quantity to $185 for larger amounts . Additionally, multiple suppliers offer the compound at varying purities and quantities, indicating a stable commercial market for this chemical.
Spectroscopic Data
Spectroscopic data provides valuable information about the structural characteristics and purity of 3-anilinoacrolein anil. Limited spectroscopic information is available from the search results, primarily focusing on infrared and NMR spectroscopy.
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